molecular formula C25H24N4O4S2 B2543667 N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide CAS No. 306322-59-8

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

Cat. No. B2543667
CAS RN: 306322-59-8
M. Wt: 508.61
InChI Key: KNCBQUXCLHBOAL-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a useful research compound. Its molecular formula is C25H24N4O4S2 and its molecular weight is 508.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Dimethyl 9-aryl-2-oxo-3,9-dihydro-2H-thiochromeno[2,3-d][1,3]thiazole-5,8-diyldicarbamates

This compound is synthesized through a Hetero-Diels–Alder reaction of 5-benzylidene-, 5-{[4-(dimethylamino)phenyl]methylidene}-, and 5-[(2-hydroxyphenyl)-methylidene]-4-sulfanylidene-1,3-thiazolidin-2-ones leading to the formation of Dimethyl 9-aryl-2-oxo-3,9-dihydro-2H-thiochromeno[2,3-d][1,3]thiazole-5,8-diyldicarbamates in 64–82% yield. This showcases the utility of the chemical in organic synthesis reactions (Velikorodov et al., 2017).

Antitumor Applications

Primary Antitumor Screening of Butanamides

A preparative procedure for the synthesis of 4-[5-(1-R-1H-indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acids has been developed. These were converted to acid chlorides and reacted with aromatic and heterocyclic amines to afford a series of previously unknown 4-[5-(1H-indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamides, which showed moderate antitumor activity against most malignant tumor cells (Horishny & Matiychuk, 2020).

Antimicrobial and Antiviral Applications

Antimicrobial and Anti-HCV Activities of Flurbiprofen Hydrazide Derivatives

A series of new flurbiprofen hydrazide derivatives were synthesized and screened for their antimicrobial activity against various bacterial and fungal strains. Additionally, compounds were evaluated for the ability to inhibit Hepatitis C virus NS5B polymerase. The results demonstrated that none of the compounds tested have anticandidal and antifungal activities, but two of them showed antibacterial inhibition against specific bacterial strains (Çıkla et al., 2013).

Synthesis and Antimicrobial Activity of Thiazolidinone Derivatives

Several N-(5-(2-Cholrobenzylidene)-4-oxo-2-arylthiazolidin-3-yl)-2-(6-methoxynephthalen-2-yl) propanamide were synthesized and tested for their anti-bacterial and anti-fungal activities. The synthesized compounds showed excellent antibacterial and anti-fungal activities, underlining their potential as antimicrobial agents (Zala et al., 2015).

properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4S2/c1-16-22(23(31)29(27(16)2)18-7-5-4-6-8-18)26-21(30)13-14-28-24(34)20(35-25(28)32)15-17-9-11-19(33-3)12-10-17/h4-12,15H,13-14H2,1-3H3,(H,26,30)/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCBQUXCLHBOAL-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCN3C(=S)C(=CC4=CC=C(C=C4)OC)SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCN3C(=S)/C(=C\C4=CC=C(C=C4)OC)/SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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